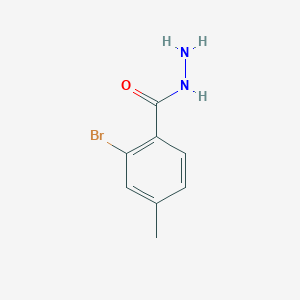

2-Bromo-4-methylbenzohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFGATLKHYMRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392489 | |

| Record name | 2-bromo-4-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022059-55-7 | |

| Record name | 2-bromo-4-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Bromo 4 Methylbenzohydrazide and Analogues

Synthetic Pathways to the 2-Bromo-4-methylbenzohydrazide Core

The construction of the this compound molecule relies on the sequential formation of its key components: the substituted aromatic ring and the hydrazide functional group. This is typically achieved through the synthesis of appropriate precursors, namely a substituted benzoic acid or benzaldehyde, followed by the introduction of the hydrazide moiety.

Preparation of Substituted Benzoic Acid Precursors (e.g., 2-Bromo-4-methylbenzoic acid)

A common route to 2-bromo-4-methylbenzoic acid involves the hydrolysis of 2-bromo-4-methylbenzonitrile. This nitrile precursor can be synthesized from 3-bromo-4-aminotoluene through a Sandmeyer reaction. The amino group is first diazotized using sodium nitrite (B80452) in an acidic medium, followed by reaction with a cyanide salt, typically in the presence of a copper catalyst, to introduce the nitrile group. Subsequent hydrolysis of the nitrile, usually under acidic or basic conditions, yields the desired 2-bromo-4-methylbenzoic acid.

Another potential pathway begins with the bromination of p-nitrotoluene to produce 2-bromo-4-nitrotoluene. This intermediate can then undergo a series of transformations, including reduction of the nitro group and subsequent conversion to the carboxylic acid, although this route can be more complex.

Synthesis of Substituted Benzaldehyde Precursors (e.g., 2-Bromo-4-methylbenzaldehyde)

The synthesis of 2-bromo-4-methylbenzaldehyde (B1335389) can be effectively achieved starting from 2-bromo-4-methylaniline (B145976). A well-established method involves the diazotization of the aniline (B41778) derivative, followed by a reaction with formaldoxime (B1209246) in the presence of a copper(II) sulfate (B86663) catalyst. The resulting intermediate is then hydrolyzed under acidic conditions to yield the target aldehyde. This process, a modification of the Beech reaction, is a versatile method for the preparation of various substituted benzaldehydes. orgsyn.org

An alternative, though potentially lower-yielding, approach could involve the direct oxidation of 2-bromo-4-methylbenzyl alcohol. The alcohol itself can be prepared by the reduction of 2-bromo-4-methylbenzoic acid using a reducing agent such as lithium aluminum hydride. rsc.org

Formation of the Hydrazide Moiety via Condensation Reactions

The final step in the synthesis of this compound is the formation of the hydrazide functional group. The most common and direct method involves the reaction of a substituted benzoic acid derivative, such as 2-bromo-4-methylbenzoic acid, with hydrazine (B178648) hydrate. This condensation reaction is typically carried out under reflux conditions, often in a suitable solvent like ethanol (B145695).

Alternatively, a two-step procedure can be employed. First, 2-bromo-4-methylbenzoic acid is converted to its corresponding methyl or ethyl ester, for example, methyl 2-bromo-4-methylbenzoate, through Fischer esterification by reacting the acid with the respective alcohol in the presence of a catalytic amount of strong acid. The resulting ester is then treated with hydrazine hydrate. This method is often preferred as it can lead to cleaner reactions and higher yields of the desired benzohydrazide (B10538). nih.gov

Derivatization Strategies and Reaction Mechanisms of Benzohydrazides

The hydrazide functionality in this compound is a key site for further chemical modifications, allowing for the synthesis of a wide range of derivatives. One of the most important derivatization strategies is the formation of Schiff bases, also known as hydrazones.

Schiff Base (Hydrazone) Formation and Derivatives

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. In the context of benzohydrazides, these are more specifically referred to as hydrazones. They are synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. This reaction is a versatile method for creating new carbon-nitrogen bonds and has been extensively used to generate libraries of compounds for various chemical and biological investigations.

The reaction between this compound and a variety of substituted benzaldehydes or ketones leads to the formation of the corresponding N'-substituted-2-bromo-4-methylbenzohydrazones. This reaction is typically carried out by refluxing equimolar amounts of the benzohydrazide and the carbonyl compound in a suitable solvent, such as ethanol or methanol (B129727). Often, a catalytic amount of acid, like acetic acid, is added to facilitate the reaction. nih.govnih.gov

The reaction mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable imine linkage of the hydrazone. The specific substituents on the reacting aldehyde or ketone can influence the reaction rate and the properties of the resulting hydrazone.

Below is a table summarizing the synthesis of various hydrazone derivatives through the condensation of a hydrazide with different aldehydes, illustrating the general applicability of this reaction.

| Hydrazide Precursor | Aldehyde/Ketone Reactant | Resulting Hydrazone Product | Solvent | Catalyst | Yield (%) | M.p. (°C) |

| Isonicotinic hydrazide | 4-Hydroxy-3-methoxy-benzaldehyde | N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide | Ethanol | Acetic acid | - | - |

| 4-Methoxybenzoyl-hydrazide | 4-Hydroxy-benzaldehyde | N'-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide | Methanol | Acetic acid | - | >250 |

| 4-Methoxybenzoyl-hydrazide | 2-Hydroxy-benzaldehyde | N'-(2-Hydroxybenzylidene)-4-methoxybenzohydrazide | Methanol | Acetic acid | - | 183 |

| α-Benzilmonoxime hydrazone | p-Bromo-benzaldehyde | 2-[(4-bromobenzylidene)hydrazinylidene]-1,2-diphenylethanimine | - | Acetic acid | 81.12 | 209 |

Optimization of Reaction Conditions for Derivatization

The derivatization of this compound is a critical process for synthesizing novel compounds, and its efficiency is highly dependent on the optimization of reaction conditions. Key parameters that are typically manipulated to maximize yield and purity include temperature, reaction time, solvent, and the choice of catalysts or reagents.

Optimizing these conditions is a methodological technique to ensure the desired chemical transformation occurs efficiently. nih.gov For instance, in derivatization procedures for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), factors like temperature and time are meticulously adjusted to ensure complete reaction without degradation of the analyte. researchgate.netnih.gov These principles are directly applicable to synthetic derivatization. A systematic approach, often involving screening various solvents, bases, or catalysts, is employed to identify the ideal environment for the specific transformation, whether it be acylation, substitution, or cyclization. The optimal conditions are ultimately determined by the specific nature of the desired derivative and the reactivity of the starting materials. nih.govresearchgate.net

Table 1: Key Parameters for Optimizing Derivatization Reactions

| Parameter | General Considerations | Potential Impact on this compound Derivatization |

| Temperature | Reactions may require heating to overcome activation energy or cooling to prevent side reactions and degradation. | Higher temperatures could facilitate nucleophilic substitution at the bromine atom, while lower temperatures might be necessary for selective acylation of the hydrazide group. |

| Reaction Time | Must be sufficient for the reaction to reach completion, but not so long that byproducts form or the product degrades. | Monitoring the reaction via techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint. |

| Solvent | The polarity and boiling point of the solvent can influence reactant solubility and reaction rate. | Aprotic solvents like Dichloromethane or THF might be suitable for acylation, while polar solvents could be used for certain substitution reactions. |

| Catalyst/Reagent | The choice of acid, base, or metal catalyst can dramatically alter reaction pathways and rates. | A base is typically required to neutralize HCl produced during acylation with acyl chlorides. Palladium catalysts would be essential for cross-coupling reactions at the bromine site. |

Acylation Reactions of the Hydrazide Group

The hydrazide functional group in this compound is a key site for chemical modification, particularly through acylation. This reaction targets the terminal nitrogen atom (-NH2), which acts as a nucleophile, reacting with various acylating agents such as acyl chlorides and acid anhydrides. wustl.eduyoutube.com This process, a form of nucleophilic acyl substitution, leads to the formation of N,N'-diacylhydrazines. nih.gov

The reaction typically proceeds by the nucleophilic attack of the hydrazide's amino group on the electrophilic carbonyl carbon of the acylating agent. youtube.com When an acyl chloride is used, the reaction often requires the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. chempedia.info With an acid anhydride, the byproduct is a carboxylic acid. youtube.com These reactions are valuable for introducing a wide array of functional groups onto the hydrazide moiety, significantly altering the molecule's steric and electronic properties. wustl.edu

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the aromatic ring of this compound presents another avenue for structural modification via nucleophilic substitution. However, direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. pressbooks.pub The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglumenlearning.com Since the this compound scaffold lacks such strong activating groups, this pathway is generally unfavorable. libretexts.org

A more viable and modern approach for achieving nucleophilic substitution on this compound involves transition-metal-catalyzed cross-coupling reactions. The precursor, 2-bromo-4-methylaniline, is known to participate in palladium-catalyzed amination reactions. sigmaaldrich.com By extension, this compound can be expected to undergo similar transformations. Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom under relatively mild conditions. These methods provide a powerful tool for introducing diverse substituents, including alkyl, aryl, and amino groups, onto the aromatic core.

Oxidation and Reduction Pathways of the Hydrazide and Aromatic Moieties

The this compound molecule contains several sites susceptible to oxidation and reduction, allowing for further functional group interconversion.

Oxidation:

Hydrazide Moiety: The hydrazide group can be oxidized. Studies on benzhydrazide have shown that it can be cleanly oxidized to the corresponding benzoic acid. nih.gov Applying this to the target molecule, treatment with a suitable oxidizing agent would likely convert the hydrazide group to a carboxylic acid, yielding 2-bromo-4-methylbenzoic acid.

Aromatic Moiety: The methyl group on the benzene (B151609) ring is a benzylic position, which is activated towards oxidation. libretexts.orglibretexts.org Under strong oxidizing conditions, such as hot, acidic potassium permanganate, alkyl side-chains on a benzene ring can be oxidized to a carboxylic acid. libretexts.orglibretexts.org This would transform this compound into 2-bromo-4-carboxybenzohydrazide, assuming the hydrazide group remains intact under the reaction conditions.

Reduction:

Aromatic Moiety: The electron-rich aromatic ring can be reduced under specific conditions, for example, through a Birch reduction. However, the hydrazide group may not be stable under such strongly reducing conditions.

Functional Group Conversion: While the hydrazide itself is a reduced form of a carboxylic acid derivative, other functional groups that might be introduced onto the molecule could be targeted for reduction. For instance, if a nitro group were introduced onto the ring, it could be readily reduced to an amino group using methods like catalytic hydrogenation or metals in acid. libretexts.orglibretexts.orgyoutube.com This highlights how redox reactions can be used in a multi-step synthesis to change the electronic properties of the molecule. youtube.com

Cyclization Reactions Leading to Novel Heterocyclic Scaffolds

Hydrazides are well-established precursors for the synthesis of a variety of five-membered heterocyclic rings. nih.gov The this compound molecule is an excellent starting material for constructing novel heterocyclic scaffolds, which are of great interest in medicinal chemistry.

By reacting the hydrazide moiety with appropriate reagents, various cyclization reactions can be initiated. For example:

1,3,4-Oxadiazoles: Condensation of this compound with carboxylic acids, acyl chlorides, or orthoesters can lead to the formation of 2,5-disubstituted 1,3,4-oxadiazoles.

1,3,4-Thiadiazoles: Reaction with carbon disulfide followed by cyclization is a common route to 1,3,4-thiadiazole (B1197879) derivatives.

1,2,4-Triazoles: Treatment with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which can then be cyclized to form 1,2,4-triazole (B32235) rings.

Additionally, hydrazide derivatives, such as hydrazones formed by condensation with aldehydes or ketones, are themselves versatile intermediates for further cyclization reactions, leading to structures like 1,3,4-oxadiazines. mdpi.com These transformations underscore the utility of this compound as a building block for generating diverse and complex molecular architectures.

Intermediate Compounds in Synthetic Routes to this compound and Derivatives

Role of 2-Bromo-4-methylaniline as a Precursor

2-Bromo-4-methylaniline is a crucial precursor in the synthesis of this compound. echemi.com This aniline derivative serves as the foundational building block, providing the core substituted aromatic ring. The synthesis of 2-Bromo-4-methylaniline itself can be achieved from readily available starting materials like p-toluidine (B81030) (4-methylaniline) or 2-bromo-4-methyl-1-nitrobenzene. echemi.comchemicalbook.comdoubtnut.com A common laboratory-scale synthesis involves the acetylation of p-toluidine to protect the amino group, followed by bromination at the ortho position, and subsequent hydrolysis to remove the acetyl group and yield the desired product. doubtnut.com

Once 2-Bromo-4-methylaniline is obtained, a multi-step synthetic sequence is typically employed to convert it into this compound. A plausible and standard pathway involves:

Diazotization: The amino group of 2-bromo-4-methylaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction, reacting with a copper(I) cyanide to introduce a nitrile group onto the aromatic ring, forming 2-bromo-4-methylbenzonitrile.

Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to yield 2-bromo-4-methylbenzoic acid.

Esterification: The resulting carboxylic acid is converted to its corresponding methyl or ethyl ester, typically through Fischer esterification.

Hydrazinolysis: Finally, the ester is treated with hydrazine hydrate, which displaces the alkoxy group to form the target molecule, this compound.

This synthetic route highlights the essential role of 2-Bromo-4-methylaniline as the starting material from which the key functional groups of the final product are systematically constructed. sigmaaldrich.comechemi.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-4-methylaniline |

| p-toluidine (4-methylaniline) |

| 2-bromo-4-methyl-1-nitrobenzene |

| N-acetyl-p-toluidine |

| 2-bromo-N-acetyl-4-methyl aniline |

| 2-bromo-4-methylbenzoic acid |

| 2-bromo-4-carboxybenzohydrazide |

| 2-bromo-4-methylbenzonitrile |

| Dichloromethane |

| Pyridine |

| Triethylamine |

| Carbon disulfide |

Importance of 4-Methylbenzohydrazide (B1294431) as a Building Block in Derivative Synthesis

4-Methylbenzohydrazide serves as a crucial and versatile building block in the field of synthetic organic and medicinal chemistry. Its chemical structure, featuring a reactive hydrazide moiety attached to a toluic acid backbone, makes it an ideal starting material for the synthesis of a wide array of derivatives, particularly hydrazones. researchgate.net Hydrazides and their subsequent hydrazone derivatives are of considerable interest due to their diverse and significant pharmacological profiles, which include antimicrobial, antimycobacterial, anticonvulsant, anti-inflammatory, and anticancer activities. researchgate.netderpharmachemica.comnih.gov

The primary synthetic utility of 4-methylbenzohydrazide lies in its straightforward condensation reaction with various aldehydes or ketones. This reaction typically involves refluxing the hydrazide with a selected aldehyde in a solvent such as ethanol or methanol, leading to the formation of a Schiff base known as a hydrazone. researchgate.netnih.gov This synthetic accessibility allows for the creation of large libraries of derivative compounds by simply varying the aldehyde reactant, which in turn enables extensive structure-activity relationship (SAR) studies.

A notable application of 4-methylbenzohydrazide as a synthetic precursor is in the development of novel antibacterial agents. Research has demonstrated the synthesis of a series of hydrazone compounds by reacting 4-methylbenzohydrazide with different substituted benzaldehydes. These derivatives have been characterized and subsequently screened for their efficacy against various bacterial strains. researchgate.net

For instance, the reaction of 4-methylbenzohydrazide with 4-nitrobenzaldehyde, 4-hydroxy-3-nitrobenzaldehyde, and 3,5-dibromobenzaldehyde (B114249) yields the corresponding hydrazone derivatives. researchgate.net The antibacterial activities of these specific compounds were evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria, with the results indicating moderate to high activity. The findings particularly highlighted that the nature of the substituent on the aldehyde ring plays a critical role in the biological activity of the final compound. The derivative featuring bromine substituents showed the highest efficacy against the tested bacterial strains, underscoring the value of 4-methylbenzohydrazide in generating structurally diverse molecules with potent biological activities. researchgate.net

The detailed findings from this research are summarized in the table below, which showcases the minimum inhibition concentration (MIC) values of the synthesized hydrazones.

| Compound Name | Substituent on Benzaldehyde | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. K. pneumoniae (µg/mL) |

|---|---|---|---|---|

| 4-Methyl-N'-(4-nitrobenzylidene)benzohydrazide | 4-Nitro | 128 | 256 | 256 |

| N'-(4-Hydroxy-3-nitrobenzylidene)-4-methylbenzohydrazide | 4-Hydroxy, 3-Nitro | 128 | 256 | 128 |

| N'-(3,5-Dibromobenzylidene)-4-methylbenzohydrazide | 3,5-Dibromo | 64 | 128 | 64 |

The versatility of the hydrazide-hydrazone structure makes it a valuable scaffold in drug design. mdpi.com The ease with which 4-methylbenzohydrazide can be functionalized highlights its importance as a foundational molecule for developing new chemical entities with potential therapeutic applications.

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies of 2-Bromo-4-methylbenzohydrazide Derivatives

Single-crystal X-ray diffraction provides definitive insights into the precise atomic arrangement within a crystalline solid, offering a wealth of information on the molecular structure, conformation, and intermolecular interactions. Studies on various Schiff base derivatives of this compound have revealed key structural features.

The crystal system and space group are fundamental properties that describe the symmetry of the crystal lattice. Analysis of several derivatives has shown that they crystallize in various systems, with the monoclinic and triclinic systems being common. For instance, (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide, a closely related derivative, crystallizes in the monoclinic system. Specific examples from the literature are presented in the table below.

| Compound | Crystal System | Space Group | Reference |

| N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide | Monoclinic | P2₁/c | nih.gov |

| (E)-4-Bromo-N′-(2-hydroxy-1-naphthylmethylene)benzohydrazide | Monoclinic | P2₁/c | nih.gov |

| 4-Bromo-N′-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide methanol (B129727) solvate | Triclinic | P-1 | researchgate.net |

| 2-Bromo-4-methylbenzonitrile | Triclinic | P-1 | researchgate.netnih.gov |

This table presents data for derivatives and related compounds to illustrate common crystal systems and space groups.

For Schiff base derivatives of this compound, the stereochemistry around the imine (C=N) double bond is a critical conformational feature. X-ray diffraction studies have consistently shown that these molecules adopt an E configuration, which is generally the more stable arrangement due to reduced steric hindrance. For example, the molecule of N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide displays an E conformation with respect to the C=N double bond. nih.gov Similarly, (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide exhibits a trans configuration across the C=N bond. iucr.org

The way molecules arrange themselves in a crystal is governed by a network of non-covalent interactions. In the derivatives of this compound, hydrogen bonding plays a pivotal role in the crystal packing.

N-H···O Hydrogen Bonding: A characteristic interaction in these structures is the hydrogen bond formed between the hydrazide N-H group as a donor and the carbonyl oxygen atom (C=O) of an adjacent molecule as an acceptor. This interaction often leads to the formation of chains or dimeric motifs. For instance, in the crystal structure of N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide, molecules are linked by N—H···O hydrogen bonds, forming chains along the c-axis. nih.gov

C-H···O Hydrogen Bonding: Weaker C-H···O interactions involving aromatic C-H groups and the carbonyl oxygen also contribute to the stability of the crystal lattice.

π-π Stacking: In some structures, π-π stacking interactions between the aromatic rings of adjacent molecules are observed, further stabilizing the crystal packing. For example, weak π–π stacking interactions are noted in the crystal structure of 2-bromo-4-methylbenzonitrile, with centroid–centroid separations of 3.782 (2) and 3.919 (2) Å. nih.gov

In certain derivatives containing hydroxyl groups, intramolecular O—H···N hydrogen bonds are also observed, which influence the planarity of the molecule. nih.govnih.gov

The relative orientation of the two aromatic rings in the Schiff base derivatives of this compound is defined by the dihedral angle between their planes. This angle is influenced by the nature and position of substituents and the crystal packing forces. In many cases, the molecules are nearly planar, indicating significant conjugation across the hydrazone linkage. However, some degree of twisting is often observed.

| Compound | Dihedral Angle (°) | Reference |

| (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide | 16.1 (3) | iucr.org |

| N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide | 3.1 (2) | nih.gov |

| (E)-4-Bromo-N′-(2-hydroxy-1-naphthylmethylene)benzohydrazide | 6.6 (2) | nih.gov |

This table showcases the variability in the dihedral angle between the aromatic rings in different derivatives.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

The vibrational spectra of this compound and its derivatives are characterized by absorption bands corresponding to the vibrations of the hydrazide moiety and the substituted aromatic rings.

Hydrazide Group Vibrations:

N-H Stretching: The N-H stretching vibrations typically appear as a strong band in the region of 3200-3300 cm⁻¹.

C=O Stretching (Amide I): The carbonyl stretching vibration is one of the most intense and characteristic bands in the IR spectrum, usually observed in the range of 1640-1680 cm⁻¹.

N-H Bending (Amide II): This mode, coupled with C-N stretching, appears around 1520-1570 cm⁻¹.

C-N Stretching (Amide III): This vibration is typically found in the 1200-1300 cm⁻¹ region.

Aromatic Group Vibrations:

C-H Stretching: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C=C Stretching: The characteristic stretching vibrations of the aromatic ring skeleton are found in the 1450-1600 cm⁻¹ region.

C-H In-plane and Out-of-plane Bending: These bending vibrations give rise to a series of bands in the fingerprint region (below 1300 cm⁻¹), which are diagnostic of the substitution pattern of the benzene (B151609) ring.

C-Br Stretching: The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds. researchgate.netnih.govnih.govijtsrd.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch | 3200-3300 | Hydrazide N-H group |

| Aromatic C-H Stretch | > 3000 | Benzene ring C-H groups |

| C=O Stretch (Amide I) | 1640-1680 | Carbonyl group of the hydrazide |

| C=C Stretch | 1450-1600 | Aromatic ring skeletal vibrations |

| N-H Bend (Amide II) | 1520-1570 | Hydrazide N-H bending and C-N stretching |

| C-N Stretch (Amide III) | 1200-1300 | Hydrazide C-N stretching |

| C-Br Stretch | 500-600 | Carbon-Bromine bond |

Comparative Analysis with Theoretically Predicted Spectra

A powerful method for validating the vibrational characteristics of a molecule is the comparison of its experimental infrared (IR) and Raman spectra with spectra predicted through computational methods. Density Functional Theory (DFT) is a commonly employed computational tool for this purpose, often using functionals like B3LYP with a basis set such as 6-311G(d,p) to calculate the vibrational frequencies of the molecule in its optimized, lowest-energy state. nih.goviucr.org

These theoretical calculations are typically performed for an isolated molecule in the gas phase. researchgate.net Consequently, discrepancies often arise when comparing these predictions to experimental spectra, which are usually recorded in the solid or liquid phase. These differences can be attributed to intermolecular interactions, such as hydrogen bonding, which are present in condensed phases but absent in the theoretical gas-phase model. Furthermore, the computational methods have a known tendency to overestimate vibrational frequencies, a systematic error that is often corrected by applying a scaling factor to the calculated values.

For this compound, a comparative analysis would focus on key vibrational modes. The high-frequency N-H stretching vibrations of the hydrazide group are particularly sensitive to hydrogen bonding. The C=O stretching frequency is also a crucial diagnostic peak. A strong correlation between the scaled theoretical frequencies and the observed experimental frequencies serves as strong evidence for the proposed molecular structure.

| Functional Group | Vibrational Mode | Predicted Theoretical Wavenumber (cm⁻¹) (Scaled) | Typical Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| -NH₂ | Asymmetric & Symmetric Stretch | ~3300-3400 | ~3200-3350 |

| -NH | Stretch | ~3200 | ~3100-3200 |

| Aromatic C-H | Stretch | ~3050-3100 | ~3000-3100 |

| -CH₃ | Asymmetric & Symmetric Stretch | ~2920-2980 | ~2870-2960 |

| C=O (Amide I) | Stretch | ~1680 | ~1650-1670 |

| -NH₂ | Scissoring (Amide II) | ~1620 | ~1600-1640 |

| Aromatic C=C | Stretch | ~1450-1600 | ~1450-1600 |

| C-N | Stretch | ~1300 | ~1250-1350 |

| C-Br | Stretch | ~600 | ~550-650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H and ¹³C NMR spectra of this compound are predicted to show a distinct set of signals corresponding to each chemically non-equivalent nucleus in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display signals corresponding to the aromatic, methyl, and hydrazide protons. The aromatic region would show three protons with distinct chemical shifts and coupling patterns due to their unique positions relative to the bromo, methyl, and benzohydrazide (B10538) substituents. The methyl group protons would appear as a sharp singlet, while the hydrazide protons (-NH and -NH₂) would likely appear as broader signals that are sensitive to solvent, concentration, and temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CONHH₂ | ~10.0 - 10.5 | Broad Singlet | 1H |

| Aromatic-H (ortho to C=O) | ~7.7 | Doublet | 1H |

| Aromatic-H (ortho to Br) | ~7.6 | Singlet | 1H |

| Aromatic-H (ortho to CH₃) | ~7.3 | Doublet | 1H |

| -CONHNH₂ | ~4.5 - 5.0 | Broad Singlet | 2H |

| -CH₃ | ~2.4 | Singlet | 3H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon of the hydrazide group is expected to be the most downfield signal. The six aromatic carbons will have chemical shifts in the typical aromatic range, with their exact positions influenced by the electronic effects of the attached substituents (Br, CH₃, and C(O)NHNH₂). The methyl carbon will appear at the most upfield position.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165-170 |

| Aromatic C-CH₃ | ~140-145 |

| Aromatic C-C=O | ~135-140 |

| Aromatic C-H | ~128-132 |

| Aromatic C-H | ~125-130 |

| Aromatic C-H | ~120-125 |

| Aromatic C-Br | ~115-120 |

| -CH₃ | ~20-22 |

Hydrazides can exhibit interesting dynamic behaviors, including tautomerism. The hydrazide functional group in this compound can potentially exist in equilibrium between the more common amide form (-C(=O)-NH-NH₂) and the imidic acid (or iminol) tautomer (-C(OH)=N-NH₂). researchgate.net

NMR spectroscopy is a primary technique for investigating such tautomeric equilibria. bohrium.com If the imidic acid tautomer were present in a significant concentration, the NMR spectra would show distinct changes:

In the ¹H NMR spectrum, the signal for the -NH- proton would disappear and a new signal for an -OH proton would emerge.

In the ¹³C NMR spectrum, the characteristic carbonyl signal (~165-170 ppm) would be absent and a new signal for the C=N carbon would appear at a different chemical shift (typically ~150-160 ppm). researchgate.net

Typically, for simple benzohydrazides in common NMR solvents like DMSO-d₆, the amide form is overwhelmingly predominant, and signals for the imidic acid tautomer are not observed. Additionally, hindered rotation around the C(O)-NH amide bond could potentially lead to the existence of different conformers, which might be observable by variable-temperature NMR studies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns upon ionization. wikipedia.org

For this compound (C₈H₉BrN₂O), the mass spectrum would provide two crucial pieces of information: the molecular weight and structural fragments.

Molecular Weight Confirmation: The molecular ion (M⁺) peak would confirm the molecular weight of the compound. A key diagnostic feature would be the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the appearance of two peaks of almost equal intensity in the mass spectrum: the M⁺ peak and an (M+2)⁺ peak, separated by two mass-to-charge units. This isotopic signature is unambiguous evidence for the presence of a single bromine atom in the molecule. libretexts.org

Fragmentation Patterns: The energetically unstable molecular ion tends to break apart into smaller, more stable charged fragments. The analysis of these fragments helps to piece together the molecular structure. The most likely fragmentation pathways for this compound would involve the cleavage of the weakest bonds, particularly those adjacent to the carbonyl group and the nitrogen atoms. whitman.edu

| Predicted m/z | Fragment Ion Structure | Likely Origin |

|---|---|---|

| 228/230 | [C₈H₉BrN₂O]⁺ | Molecular Ion (M⁺, M+2⁺) |

| 197/199 | [C₈H₇BrO]⁺ | Loss of -NH₂ |

| 183/185 | [C₇H₆Br]⁺ | Loss of -CONHNH₂ (α-cleavage) followed by loss of CO |

| 155/157 | [C₆H₄Br]⁺ | Loss of CH₃ from [C₇H₆Br]⁺ |

| 104 | [C₇H₆O]⁺ | Loss of Br from [C₇H₆BrO]⁺ |

| 91 | [C₇H₇]⁺ | Loss of Br from [C₇H₇Br]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ | Loss of CH₃ and Br from ring |

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory serves as a powerful computational tool to probe the intricacies of molecular systems. For the analogue (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide, calculations are typically performed using the B3LYP functional with a 6–311G(d,p) basis set to achieve a balance between accuracy and computational cost.

The initial step in computational analysis involves the optimization of the molecular geometry to find its most stable, lowest-energy conformation. Theoretical calculations for the analogue reveal a trans configuration with respect to the C=N double bond. The dihedral angle between the bromo-substituted and methyl-substituted benzene (B151609) rings is calculated to be approximately 16.1°. A comparison of key bond lengths and angles from the optimized structure with experimental X-ray diffraction data generally shows good agreement, with minor deviations attributable to the fact that theoretical calculations are performed for an isolated molecule in the gas phase, whereas experimental data reflects the molecule's state within a crystal lattice, influenced by intermolecular forces.

| Parameter | Bond/Angle | Theoretical Value | Experimental Value |

|---|---|---|---|

| Bond Length (Å) | C=N | ~1.28 | ~1.27 |

| Bond Length (Å) | N-N | ~1.38 | ~1.37 |

| Bond Length (Å) | C=O | ~1.23 | ~1.22 |

| Bond Angle (°) | C-N-N | ~116 | ~117 |

| Dihedral Angle (°) | Benzene Rings | 16.1 | 16.1 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability. For the analogue, the HOMO is typically localized over the 4-methylbenzohydrazide (B1294431) moiety, while the LUMO is distributed over the 2-bromobenzylidene fragment. This distribution indicates the likely sites for electrophilic and nucleophilic attack.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.75 |

| Energy Gap (ΔE) | 4.50 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. This is invaluable for predicting sites of intermolecular interactions. In the MEP map of the analogue, the most electronegative region (typically colored red) is concentrated around the carbonyl oxygen atom, indicating its propensity to act as a hydrogen bond acceptor. Conversely, the most electropositive regions (colored blue) are located around the N-H group protons, identifying them as hydrogen bond donor sites. This predicted behavior is consistent with the hydrogen bonding patterns observed in the crystal structure.

Derived from the HOMO and LUMO energies, global chemical reactivity descriptors provide quantitative measures of a molecule's reactivity and stability. These descriptors include chemical potential (μ), chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). A higher chemical hardness, associated with a larger HOMO-LUMO gap, indicates greater stability. The electrophilicity index measures the propensity of a species to accept electrons.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.00 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 |

| Chemical Softness (S) | 1 / η | 0.44 |

| Electronegativity (χ) | -μ | 4.00 |

| Electrophilicity Index (ω) | μ2 / 2η | 3.56 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties like d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified.

Two-dimensional fingerprint plots derived from the Hirshfeld surface allow for the deconvolution and quantification of different types of intermolecular contacts. For the analogue (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide, the analysis reveals that the crystal packing is dominated by several key interactions. The most significant contributions come from H···H contacts, which is common in organic molecules. This is followed by C···H/H···C interactions, indicative of C-H···π interactions. The O···H/H···O and N···H/H···N contacts directly correspond to the hydrogen bonding observed in the crystal structure. Halogen interactions, such as Br···H, also play a role in stabilizing the crystal packing.

| Intermolecular Contact | Percentage Contribution (%) |

|---|---|

| H···H | 36.0 |

| C···H / H···C | 28.2 |

| O···H / H···O | 10.2 |

| N···H / H···N | 7.5 |

| Br···H / H···Br | ~5-10 (Estimated) |

| Other (C···C, N···C, etc.) | Balance |

Generation and Interpretation of Two-Dimensional (2D) Fingerprint Plots

Two-dimensional fingerprint plots derived from Hirshfeld surface analysis are powerful tools for summarizing and visualizing intermolecular interactions within a crystal lattice. For a molecule structurally similar to 2-Bromo-4-methylbenzohydrazide, specifically (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide, the 2D fingerprint plots reveal the relative contributions of various intermolecular contacts.

Table 1: Relative Contributions of Intermolecular Contacts for a this compound Analog

| Intermolecular Contact | Relative Contribution (%) |

| H···H | 36.0 |

| C···H/H···C | 28.2 |

| O···H/H···O | 10.2 |

| N···H/H···N | 7.5 |

Conformational Landscape Analysis and Stability

The conformational landscape of benzohydrazide (B10538) derivatives is crucial for understanding their chemical reactivity and biological activity. In the case of the related compound, (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide, the molecule adopts a trans configuration with respect to the C=N double bond. nih.gov The dihedral angle between the bromo-substituted and methyl-substituted benzene rings is 16.1(3)°. nih.gov

Density Functional Theory (DFT) calculations, using the B3LYP functional and 6–311G(d,p) basis set, have been employed to optimize the molecular structure and provide theoretical support for the experimental data. nih.gov These calculations confirm the stability of the observed conformation in the crystal structure. The optimized geometry from DFT calculations provides valuable information about the molecule's stable three-dimensional arrangement. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental findings. For compounds containing similar functional groups, theoretical calculations of FT-IR spectra have shown good agreement with experimental values.

Investigation of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties of organic molecules is a significant area of research due to their potential applications in optoelectronics and photonics. The NLO properties of molecules are related to their molecular structure, particularly the presence of donor and acceptor groups connected by a π-conjugated system.

While a specific investigation into the NLO properties of this compound is not detailed in the available literature, studies on similar hydrazone derivatives suggest that these types of molecules can exhibit significant NLO behavior. The presence of the bromo group, an electron-withdrawing group, and the methyl group, an electron-donating group, on the aromatic rings, connected through the hydrazide linkage, provides the necessary electronic asymmetry for potential NLO activity. Further computational studies would be required to quantify the hyperpolarizability and other NLO parameters for this specific compound.

Structure Activity Relationship Sar Studies

Influence of Halogenation (Bromine) on Biological Activity and Target Affinity

The presence and position of a halogen atom, in this case, bromine, on the benzohydrazide (B10538) scaffold are pivotal in modulating the compound's biological activity. The introduction of a bromine atom can significantly alter the electronic and lipophilic properties of the molecule, which in turn affects its ability to bind to specific biological targets.

In broader studies of benzohydrazide derivatives, halogenation has been consistently shown to be a key determinant of activity. For instance, in a series of 2/3-bromo-N'-(substituted benzylidene)benzohydrazides, the bromo-substitution was integral to their antimicrobial and anticancer properties. Specifically, certain brominated derivatives demonstrated potent activity against various microorganisms and cancer cell lines.

Furthermore, research on N'-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide highlighted its excellent anti-nematode activity, underscoring the positive impact of the ortho-bromo substitution on its biological efficacy. The position of the halogen is also crucial; studies on related aromatic compounds have shown that the specific placement of a halogen can dictate the binding orientation within a receptor's active site, thereby influencing potency and selectivity. The electron-withdrawing nature of bromine can create favorable electrostatic interactions or alter the pKa of nearby functional groups, enhancing binding affinity.

Impact of Methyl Group Position and Other Aromatic Substitution Patterns on Biological Efficacy

The substitution pattern on the aromatic ring, particularly the position of the methyl group in 2-Bromo-4-methylbenzohydrazide, plays a significant role in defining its biological efficacy. Structure-activity relationship studies on various benzohydrazide derivatives have consistently demonstrated that the nature and position of substituents on the phenyl ring are critical for activity.

Research on a series of N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene] benzohydrazides revealed that electron-donating groups, such as methyl and methoxy groups, are generally preferred over electron-withdrawing substituents like halogens and nitro groups for enhancing cytotoxic activity against tumor cell lines. scispace.comrsc.org This suggests that the 4-methyl group in this compound likely contributes positively to its biological effects by increasing the electron density of the aromatic ring.

Moreover, studies on benzohydrazide derivatives containing dihydropyrazole moieties have shown that compounds with electron-donating groups at the para-position of an aromatic ring exhibit better antiproliferative activity compared to those with electron-withdrawing groups. nih.gov For some of these compounds, the order of potency for substituent positions on the aromatic ring was found to be para > ortho > meta. nih.gov This further supports the advantageous placement of the methyl group at the 4-position of the benzohydrazide ring. The interplay between the ortho-bromo and para-methyl groups can fine-tune the electronic properties and steric profile of the molecule, optimizing its interaction with biological targets.

Role of the Hydrazide Linker in Molecular Recognition and Biological Interactions

The hydrazide linker (-CONHNH-) is a crucial structural motif in this compound, playing a fundamental role in molecular recognition and biological interactions. This functional group is not merely a spacer but actively participates in forming key interactions with biological macromolecules.

The hydrazide moiety is known to be a versatile pharmacophore capable of forming multiple hydrogen bonds. The amide portion (C=O and N-H) can act as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to the active sites of enzymes and receptors. This ability to form a network of hydrogen bonds is often critical for the stabilization of the ligand-receptor complex and is a common feature in many biologically active hydrazide-containing compounds.

Furthermore, the hydrazide linker provides a degree of conformational flexibility to the molecule, allowing it to adopt an optimal orientation for binding. This flexibility, combined with its hydrogen bonding capabilities, makes the hydrazide group a key element in the molecular recognition process, enabling the compound to effectively interact with its biological targets. The diverse biological activities reported for a wide range of benzohydrazide derivatives, including antimicrobial, anticonvulsant, and anticancer effects, can be largely attributed to the versatile binding properties of the hydrazide core.

Systematic Exploration of Diverse Substituents on the Aromatic Ring for Enhanced Potency

To optimize the biological activity of benzohydrazide-based compounds, researchers have systematically explored the introduction of various substituents on the aromatic ring. These studies aim to elucidate the quantitative structure-activity relationships (QSAR) and guide the design of more potent analogues.

In the context of this compound, the existing bromine and methyl groups provide a lead structure for further modification. Systematic studies on related benzohydrazides have shown that the nature, size, and electronic properties of the substituents can have a profound impact on potency. For instance, the replacement of the methyl group with other alkyl groups of varying chain lengths or branching could modulate lipophilicity and steric interactions. Similarly, substituting the bromine with other halogens (fluorine, chlorine, or iodine) can fine-tune the electronic and steric parameters of the molecule.

Effects of Tautomerism on Biological Activity Profiles

The hydrazide functional group in this compound can exist in different tautomeric forms, namely the keto and enol forms. This tautomerism can have a significant impact on the compound's biological activity profile as the different tautomers may exhibit distinct physicochemical properties and binding affinities for biological targets.

| Tautomeric Form | Structural Features | Potential Biological Implications |

|---|---|---|

| Keto Form | Contains a carbonyl group (C=O) and an N-H bond. | The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. This form is often crucial for binding to specific residues in a protein's active site. |

| Enol Form | Contains a hydroxyl group (C-OH) and a C=N double bond. | The hydroxyl group can act as both a hydrogen bond donor and acceptor. The enol form may exhibit different chelating properties and electronic distribution, potentially leading to interactions with different biological targets or a modified binding mode to the same target. |

The equilibrium between the keto and enol forms can be influenced by the surrounding environment, such as the polarity of the solvent or the microenvironment of a protein's binding pocket. The ability of this compound to exist in these different tautomeric forms adds a layer of complexity to its SAR. It is plausible that one tautomer is the preferred bioactive conformation for a particular biological target. Therefore, understanding the tautomeric behavior of the hydrazide moiety is essential for a complete picture of its biological activity and for the rational design of analogues with improved efficacy. For instance, modifications to the molecular structure that favor the formation of the more active tautomer could lead to a significant enhancement in potency.

Molecular Interactions and Molecular Docking Studies

Identification of Potential Biological Targets (e.g., Enzymes, Receptors, Proteins)

Molecular docking studies are instrumental in identifying the potential biological targets of 2-Bromo-4-methylbenzohydrazide. By computationally screening the compound against a wide array of proteins, researchers can pinpoint enzymes, receptors, and other proteins with which it is likely to interact. This process is foundational to understanding the compound's mechanism of action and its therapeutic potential.

For instance, derivatives of this compound have been investigated for their inhibitory effects on various enzymes. While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights. For example, compounds containing a bromophenyl group have been docked against enzymes such as α-glucosidase and acetylcholinesterase (AChE) to evaluate their inhibitory potential. juniperpublishers.com The structural similarity suggests that this compound might also interact with these or similar enzymes, which are implicated in conditions like diabetes and neurodegenerative diseases, respectively.

The process of target identification involves preparing a 3D structure of the ligand (this compound) and docking it into the binding sites of a panel of known protein targets. ijprdjournal.com The selection of potential targets is often guided by the compound's structural alerts and the known pharmacology of similar molecules.

Prediction of Ligand-Target Binding Modes and Affinities

Once potential targets are identified, molecular docking predicts how this compound binds to them. This includes the specific orientation and conformation of the ligand within the protein's active site, which is crucial for its biological activity. The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of this interaction. A lower binding energy generally indicates a more stable and favorable interaction.

In studies of analogous compounds, such as N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, docking simulations have revealed specific binding modes within the active sites of enzymes like AChE. juniperpublishers.com These studies show the bromophenyl ring of the ligand orienting itself to form key interactions with amino acid residues. juniperpublishers.com Similarly, for this compound, docking would predict its most stable conformation and its interactions with the target protein's active site.

The binding affinity is a critical parameter for prioritizing potential drug candidates. Compounds with higher predicted binding affinities are more likely to be potent inhibitors or modulators of the target protein.

Detailed Analysis of Key Intermolecular Interactions at the Binding Site

A detailed analysis of the docked complex reveals the specific intermolecular interactions that stabilize the ligand-target binding. These interactions are fundamental to the compound's affinity and specificity. The primary types of interactions observed in docking studies include:

Hydrogen Bonding: The hydrazide group of this compound, with its hydrogen bond donors (-NH, -NH2) and acceptor (C=O), is likely to form hydrogen bonds with polar residues in the binding site. For example, in related compounds, the oxygen atom of an ethoxy side chain has been observed forming a hydrogen bond with an arginine residue. juniperpublishers.com

Hydrophobic Interactions: The methyl-substituted benzene (B151609) ring of the compound is hydrophobic and is expected to engage in hydrophobic interactions with nonpolar amino acid residues such as alanine, leucine, and valine. These interactions are crucial for anchoring the ligand within the binding pocket.

Halogen Bonding: The bromine atom on the benzene ring can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species. This can contribute significantly to the binding affinity and selectivity.

π-Interactions: The aromatic ring can also engage in various π-interactions, including π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, and π-anion interactions with negatively charged residues like aspartate and glutamate. For instance, the bromophenyl ring of similar compounds has been shown to make π-anion interactions with aspartate residues. juniperpublishers.com

Evaluation of Inhibitory Potency against Specific Enzymes based on Docking Scores

The docking score is a quantitative measure used to evaluate the inhibitory potency of a compound against a specific enzyme. This score is calculated by a scoring function that takes into account the various intermolecular interactions between the ligand and the protein. A lower (more negative) docking score generally correlates with a higher predicted inhibitory activity.

For example, in studies of α-glucosidase inhibitors, compounds with good docking scores (e.g., -13.47 to -14.23 Kcal/mol) were identified as potent antidiabetic agents. nih.gov These scores were often compared to a standard drug, such as acarbose, which had a docking score of -16.18 Kcal/mol in one study. nih.gov

By calculating the docking score of this compound against various enzymes, researchers can rank its potential as an inhibitor. For instance, if docked against α-glucosidase, a low docking score would suggest its potential as an anti-diabetic agent. These in silico predictions are invaluable for prioritizing compounds for further in vitro and in vivo testing.

Below is a hypothetical interactive data table illustrating how docking scores for this compound might be presented and compared against different enzyme targets.

| Target Enzyme | Docking Score (kcal/mol) | Predicted Key Interactions |

| α-Glucosidase | -8.5 | Hydrogen bonding with ASP215, π-π stacking with PHE178 |

| Acetylcholinesterase | -9.2 | π-anion interaction with ASP74, Hydrophobic interactions |

| Carbonic Anhydrase II | -7.8 | Hydrogen bonding with THR199, Coordination with Zn ion |

| Tyrosinase | -8.1 | π-π stacking with HIS263, Chelation with Cu ions |

This table would allow for a quick comparison of the predicted inhibitory potency of this compound against different enzymes, guiding the direction of further experimental validation.

Quantitative Structure Activity Relationship Qsar Analysis

Development of Predictive QSAR Models for Biological Activity

The development of predictive QSAR models for benzohydrazide (B10538) derivatives, including those with a 2-bromo substitution, has been a key area of research to understand their antimicrobial and anticancer activities. researchgate.net These models are constructed to quantitatively describe the biological activity of the synthesized compounds based on their molecular structures. researchgate.net The process involves creating a statistically significant equation that correlates the structural features (descriptors) of the compounds with their observed biological effects.

Identification and Characterization of Pharmacophoric Features Essential for Desired Biological Activity

Pharmacophoric features represent the specific steric and electronic properties in a molecule that are necessary for its interaction with a biological target, ultimately triggering a response. QSAR analysis helps to identify these crucial features by determining which molecular descriptors have the most significant impact on biological activity.

In the QSAR analysis of bromo-substituted benzohydrazides, the models have highlighted the importance of specific structural characteristics for their antimicrobial activity. researchgate.net The key pharmacophoric elements identified are related to the molecule's topology and electronic environment. For instance, the benzohydrazide core itself provides essential hydrogen bond donor and acceptor sites, which are critical for interactions with biological macromolecules. The bromo and methyl groups on the phenyl ring influence the compound's lipophilicity and steric profile, which in turn affects how the molecule fits into a target's binding site. The QSAR models effectively distill these complex properties into a set of critical features that are essential for the desired biological effect.

Correlation of Molecular Descriptors with Observed Biological Responses

The foundation of a QSAR model lies in the correlation between calculated molecular descriptors and experimentally observed biological responses. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties.

The table below illustrates the type of data used in such a QSAR study, showing the correlation between specific molecular descriptors and the observed antimicrobial activity for a set of synthesized benzohydrazides.

| Compound | Observed Antimicrobial Activity (pMICam) | Predicted Antimicrobial Activity (pMICam) | Balaban Index (J) | Valence First Order Molecular Connectivity (¹χᵛ) |

| 1 | 1.02 | 1.04 | 2.15 | 7.91 |

| 2 | 1.32 | 1.35 | 2.01 | 8.41 |

| 3 | 1.62 | 1.58 | 1.93 | 8.81 |

| 4 | 1.32 | 1.31 | 2.01 | 8.41 |

| 5 | 1.32 | 1.30 | 2.01 | 8.41 |

| 15 | 1.62 | 1.63 | 1.80 | 9.56 |

| 18 | 1.62 | 1.58 | 1.80 | 9.31 |

This table is representative and based on findings from studies on 2/3-bromo-benzohydrazide derivatives. pMICam represents the logarithm of the minimum inhibitory concentration. researchgate.net

Application of QSAR in Lead Compound Optimization and Design

A primary application of QSAR modeling is to guide the optimization of lead compounds and facilitate the design of new molecules with enhanced biological activity. nih.gov Once a predictive and mechanistically interpretable QSAR model is developed, it can be used to virtually screen libraries of compounds or to suggest specific structural modifications to a lead molecule to improve its potency. nih.gov

For the 2-bromo-4-methylbenzohydrazide scaffold, the QSAR models that highlight the importance of topological descriptors can direct medicinal chemists. researchgate.net For example, knowing that specific connectivity indices correlate with higher antimicrobial activity allows researchers to design new derivatives that possess these desired topological features. This in silico approach prioritizes the synthesis of compounds that are most likely to be active, making the drug discovery process more efficient and cost-effective. The QSAR model acts as a roadmap, indicating which structural avenues are most promising for developing potent therapeutic agents based on the this compound core. nih.gov

Biological Activity Research in Vitro and in Silico Studies of 2 Bromo 4 Methylbenzohydrazide Derivatives and Analogues

Antimicrobial Activity

Derivatives of 2-bromo-4-methylbenzohydrazide have demonstrated notable antimicrobial properties, with research indicating their potential to combat both bacterial and fungal pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Substituted benzohydrazide (B10538) derivatives have shown considerable promise as antibacterial agents. Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, including common pathogens such as Staphylococcus aureus and Escherichia coli.

One area of investigation has been focused on hydrazone derivatives of 4-methylbenzohydrazide (B1294431). For instance, N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazide has exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values for this compound, along with other derivatives, have been determined against several bacterial strains, indicating their potential as antibacterial agents. researchgate.net The presence of bromo-substituents appears to enhance the antibacterial efficacy of these compounds. researchgate.net

Another study synthesized a series of hydrazone compounds derived from 4-methylbenzohydrazide and tested their activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results showed that a derivative with Br-substituent groups, N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazide, displayed the highest activity on the tested bacterial strains. researchgate.net

Table 1: Antibacterial Activity of 4-Methylbenzohydrazide Derivatives

| Compound | Test Organism | MIC (mg/mL) |

|---|---|---|

| 4-methyl-N'-(4-nitrobenzylidene)benzohydrazide | Staphylococcus aureus | 0.256 |

| Escherichia coli | 0.512 | |

| Klebsiella pneumoniae | 0.256 | |

| N'-(4-hydroxy-3-nitrobenzylidene)-4-methylbenzohydrazide | Staphylococcus aureus | 0.512 |

| Escherichia coli | 0.512 | |

| Klebsiella pneumoniae | 0.512 | |

| N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazide | Staphylococcus aureus | 0.128 |

| Escherichia coli | 0.256 | |

| Klebsiella pneumoniae | 0.128 |

Data sourced from a study on hydrazone compounds derived from 4-methylbenzohydrazide. researchgate.net

Antifungal Efficacy against Fungal Pathogens

The antifungal potential of hydrazide derivatives has also been a key area of research. Studies have shown that these compounds can be effective against fungal pathogens such as Candida and Cryptococcus species, which are known to cause serious infections, particularly in immunocompromised individuals. nih.govnih.govmdpi.com

Novel substituted monohydrazides have demonstrated broad-spectrum activity against a variety of fungal strains, including clinically relevant Candida auris strains. The activity of these compounds was found to be comparable or even superior to the established antifungal drug amphotericin B against most of the tested fungal strains. nih.gov

Furthermore, certain hydrazine-based compounds have been shown to significantly reduce the viability of Candida albicans, including strains resistant to fluconazole (B54011) and caspofungin. mdpi.com For instance, derivatives such as Hyd.H, Hyd.OCH3, and Hyd.Cl have exhibited rapid fungicidal activity. mdpi.com

**Table 2: Antifungal Activity of Hydrazine-Based Compounds against *Candida albicans***

| Compound | MIC (µg/mL) |

|---|---|

| Hyd.H | 5.8 |

| Hyd.OCH3 | 6.2 |

| Hyd.Cl | 5.6 |

Data represents the minimum inhibitory concentration required to inhibit the growth of Candida albicans. mdpi.com

Investigation of Mechanisms of Antimicrobial Action

The mechanisms through which benzohydrazide derivatives exert their antimicrobial effects are a subject of ongoing investigation. For antibacterial action, one proposed mechanism is the inhibition of DNA gyrase. mdpi.comnih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have suggested that hydrazide-hydrazones can have strong binding interactions within the active site of DNA gyrase. mdpi.com

In the context of antifungal activity, some hydrazide derivatives are believed to target the synthesis of fungal sphingolipids. asm.org Sphingolipids are essential components of fungal cell membranes, and disruption of their synthesis can compromise membrane integrity and lead to fungal cell death. This mechanism is distinct from that of many current antifungal drugs, suggesting that these compounds could be effective against resistant strains.

Assessment of Selectivity towards Microbial vs. Mammalian Targets

A crucial aspect of developing new antimicrobial agents is ensuring their selective toxicity towards microbial pathogens while minimizing harm to mammalian cells. Research on some hydrazine-based compounds has shown promising results in this regard. For example, certain antifungal hydrazine (B178648) derivatives did not exhibit any cytotoxicity against human cancer cell lines up to a concentration of 50 µg/mL. mdpi.com This suggests a favorable selectivity profile, which is a critical characteristic for any potential therapeutic agent. Further studies are needed to comprehensively evaluate the selectivity of this compound derivatives.

Anticancer Activity

In addition to their antimicrobial properties, derivatives of this compound have been explored for their potential as anticancer agents.

Cytotoxic Effects on Various Cancer Cell Lines

A number of studies have reported on the cytotoxic effects of bromo-substituted benzohydrazide derivatives against various cancer cell lines. The presence of a bromine atom in the structure of these compounds often appears to contribute to their anticancer activity. thepharmajournal.com

One study synthesized a series of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene) benzohydrazides and evaluated their in vitro anticancer potential against the human colon cancer cell line HCT 116. One of the compounds in this series demonstrated potent anticancer activity with an IC50 value of 1.88 ± 0.03 µM. thepharmajournal.com

Another investigation into brominated coelenteramine analogs, which share structural similarities with substituted benzohydrazides, revealed cytotoxic activity against breast (MCF-7) and prostate (PC-3) cancer cell lines. For example, a bromo-coelenterazine analog showed IC50 values of 21.6 µM and 24.3 µM against MCF-7 and PC-3 cells, respectively. nih.gov

Table 3: Cytotoxic Activity of Bromo-Substituted Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene) benzohydrazide derivative | HCT 116 (Colon) | 1.88 ± 0.03 |

| Bromo-coelenterazine analog | MCF-7 (Breast) | 21.6 |

| Bromo-coelenterazine analog | PC-3 (Prostate) | 24.3 |

IC50 represents the concentration of a compound that is required for 50% inhibition of cell growth. thepharmajournal.comnih.gov

Induction of Programmed Cell Death Pathways (e.g., Autophagic Cell Death, Apoptosis)

Research has identified a derivative of this compound, namely (E)-3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide , as a potent inducer of programmed cell death in cancer cells. researchgate.net Studies on triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468, have demonstrated that this compound can trigger both autophagic cell death and apoptosis. researchgate.netnih.gov This dual mechanism of action is a significant finding, as it suggests a multi-pronged approach to combating cancer cell proliferation. The induction of autophagy, a cellular self-degradation process, and apoptosis, a form of programmed cell suicide, indicates that this derivative can effectively eliminate cancer cells. researchgate.net

Inhibition of Cancer-Related Enzymes and Signaling Pathways (e.g., mTOR, PLK1, Histone Deacetylases (HDACs))

The primary target identified for the anticancer activity of a this compound derivative is the mammalian target of rapamycin (B549165) (mTOR) , a crucial kinase in cell growth and proliferation. nih.gov The compound (E)-3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide served as a lead compound for the development of novel small-molecule mTOR inhibitors. researchgate.netnih.gov Through pharmacophore-based virtual screening and subsequent structural modifications, a potent mTOR inhibitor, designated as R48 , was developed with an IC50 value of 304 nM. nih.gov

| Compound | Target Enzyme | IC50 (nM) | Cell Lines | Reference |

| R48 (derivative of (E)-3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide) | mTOR | 304 | MDA-MB-231, MDA-MB-468 | nih.gov |

Currently, there is a lack of specific research data on the inhibition of Polo-like kinase 1 (PLK1) and Histone Deacetylases (HDACs) by derivatives of this compound.

Modulation of Gene Expression and Protein Levels Associated with Cancer Progression (e.g., Bcl-2, Bax, Beclin-1, LC3-II)

While it has been established that derivatives of this compound can induce autophagy and apoptosis, detailed studies on the specific modulation of key regulatory proteins such as Bcl-2, Bax, Beclin-1, and LC3-II by these specific compounds are not extensively available in the current literature. The interplay of these proteins is critical in the regulation of both apoptotic and autophagic pathways. Generally, a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax would favor apoptosis. nih.govresearchgate.net Similarly, the regulation of Beclin-1 and the conversion of LC3-I to LC3-II are central to the autophagic process. nih.gov However, specific data linking these effects directly to this compound derivatives are yet to be fully elucidated.

Other Enzyme Inhibition Activities

Beyond cancer-related targets, the broader class of hydrazone derivatives, to which derivatives of this compound belong, has been investigated for other enzyme inhibitory activities.

Carbonic Anhydrase (CA) Inhibition

There is currently no specific information available in the scientific literature regarding the inhibition of carbonic anhydrase by derivatives of this compound.

Alkaline Phosphatase Inhibition

Specific studies on the inhibition of alkaline phosphatase by derivatives of this compound are not available in the current body of scientific research.

Monoamine Oxidase (MAO) Inhibition

Hydrazone derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. nih.gov Although not directly derived from this compound in the cited studies, certain 1-substituted-2-phenylhydrazone derivatives have shown significant and selective inhibitory activity against human MAO-A (hMAO-A). nih.gov For instance, two such compounds, designated 2a and 2b , exhibited potent, selective, and competitive inhibition of hMAO-A. nih.gov Compound 2b was found to be particularly active, with an IC50 value of 0.028 µM, making it 216-fold more potent than the reference drug moclobemide. nih.gov

Table of MAO-A Inhibition by Hydrazone Analogues

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| Hydrazone derivative 2a | hMAO-A | 0.342 | 0.188 | Competitive, Reversible | nih.gov |

| Hydrazone derivative 2b | hMAO-A | 0.028 | 0.016 | Competitive, Reversible | nih.gov |

| Moclobemide (Reference) | hMAO-A | 6.061 | - | - | nih.gov |

These findings suggest that the hydrazone scaffold, which can be derived from this compound, is a promising feature for the design of potent and selective MAO inhibitors.

Mechanistic Insights into Biological Action

The benzohydrazide scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules. Research into derivatives and analogues of this compound has revealed several potential molecular targets and signaling pathways through which these compounds exert their effects. The biological activity of these compounds is diverse, spanning anticancer, antimicrobial, and enzyme-inhibiting properties.

While specific studies on this compound are limited, research on analogous benzohydrazide derivatives has identified several key molecular targets. A significant area of investigation has been their potential as anticancer agents, with some derivatives showing potent inhibitory activity against receptor tyrosine kinases.

One prominent target identified for a series of novel benzohydrazide derivatives containing dihydropyrazole moieties is the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov Overexpression or mutation of EGFR is a common feature in many human cancers, making it a critical target for therapeutic intervention. Certain synthesized compounds exhibited significant antiproliferative activity against various cancer cell lines, with the most potent compounds also demonstrating strong EGFR inhibition. nih.govnih.gov Molecular docking studies have further supported these findings, suggesting that these derivatives can bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation and survival. nih.gov

In the context of antimicrobial activity, molecular docking studies on substituted benzohydrazide derivatives have pointed towards the 2NSD protein in Mycobacterium tuberculosis as a potential target. derpharmachemica.com This suggests that these compounds may interfere with essential biological processes in mycobacteria. The benzohydrazide moiety is a common feature in many antitubercular agents, further supporting the potential of these compounds in targeting this pathogen. derpharmachemica.com

Furthermore, other benzohydrazide derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases. pensoft.net In silico studies have indicated that certain hydrazide-hydrazone derivatives of 4-hydroxybenzohydrazide could act as dual inhibitors of both MAO-B and AChE. pensoft.net Nialamide, a compound featuring the benzohydrazide scaffold, is a known non-selective, irreversible monoamine oxidase inhibitor. pensoft.net

The diverse range of identified molecular targets for benzohydrazide analogues highlights the chemical tractability of this scaffold and its potential for developing targeted therapeutic agents.

The biological activity of benzohydrazide derivatives is intricately linked to their chemical structure. The nature and position of substituents on the benzene (B151609) ring play a crucial role in determining their potency and selectivity for specific biological targets.